molecular formula C18H18BrN3O2 B5157272 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1)

5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1)

Cat. No. B5157272
M. Wt: 388.3 g/mol
InChI Key: SJXJOAILZUOMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is commonly used in scientific research.

Mechanism of Action

The mechanism of action of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the synthesis of MOFs, as well as in catalysis and other applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1). However, studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) is its versatility. It can be used in a wide range of applications, from MOF synthesis to cancer treatment research. Additionally, it has low toxicity and is relatively safe for use in laboratory experiments. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with.

Future Directions

There are several potential future directions for research on 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1). One area of interest is its potential use in MOFs for gas storage and separation. Additionally, further research could be done on its potential use in cancer treatment, as well as its mechanism of action and biochemical and physiological effects. Finally, new synthesis methods could be developed to make it easier to work with and more widely available for scientific research.

Synthesis Methods

The synthesis of 5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) involves the reaction of 5-bromonicotinic acid with 2-ethyl-3-methyl-4-quinolinamine in a 1:1 ratio. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using standard methods, such as recrystallization or column chromatography.

Scientific Research Applications

5-bromonicotinic acid - 2-ethyl-3-methyl-4-quinolinamine (1:1) has several potential applications in scientific research. It is commonly used as a ligand in metal-organic frameworks (MOFs), which are materials with unique properties and potential applications in gas storage, separation, and catalysis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.C6H4BrNO2/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10;7-5-1-4(6(9)10)2-8-3-5/h4-7H,3H2,1-2H3,(H2,13,14);1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJOAILZUOMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)N.C1=C(C=NC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5229968

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